molecular formula C15H19N3O B11857921 10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one CAS No. 58059-23-7

10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one

Cat. No.: B11857921
CAS No.: 58059-23-7
M. Wt: 257.33 g/mol
InChI Key: WXLRAEIWLZBLCG-UHFFFAOYSA-N
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Description

10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound that belongs to the class of imidazoquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves the condensation of an appropriate quinazolinone derivative with an isopentylamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically conducted under controlled temperatures and pH conditions to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones and dihydro derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic applications.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to alterations in cellular signaling pathways and ultimately affecting cell proliferation and survival. This makes it a promising candidate for anticancer drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Isopentyl-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one stands out due to its unique isopentyl substitution, which enhances its lipophilicity and potentially improves its bioavailability and therapeutic efficacy .

Properties

CAS No.

58059-23-7

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

10-(3-methylbutyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C15H19N3O/c1-11(2)7-9-17-13-6-4-3-5-12(13)14(19)18-10-8-16-15(17)18/h3-6,11H,7-10H2,1-2H3

InChI Key

WXLRAEIWLZBLCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2C(=O)N3C1=NCC3

Origin of Product

United States

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